3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

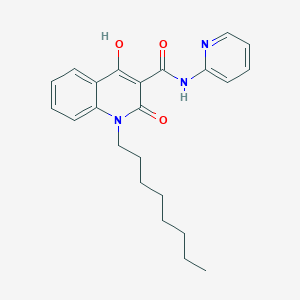

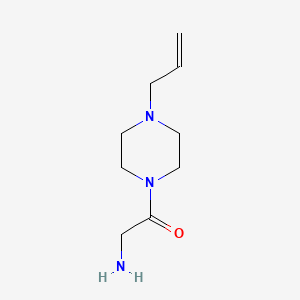

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family This compound is characterized by a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-(4-Chlorphenyl)-1-phenyl-1H-pyrazol-4-ol beinhaltet typischerweise die Cyclokondensation von substituierten Phenylhydrazinen mit α, β-ungesättigten Carbonylverbindungen. Eine gängige Methode umfasst die Reaktion von 4-Chlorphenylhydrazin mit Acetophenon in Gegenwart einer Base, wie Natriumethoxid, unter Rückflussbedingungen. Die Reaktion verläuft über die Bildung eines Hydrazon-Zwischenprodukts, das zum Pyrazolring cyclisiert.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren zur Gewährleistung einer effizienten Mischung und Wärmeübertragung sowie der Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Ausbeute. Die Reinigung des Endprodukts erfolgt typischerweise durch Umkristallisation oder chromatographische Verfahren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-(4-Chlorphenyl)-1-phenyl-1H-pyrazol-4-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Pyrazoloxid-Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Pyrazolderivaten führt.

Substitution: Die Verbindung kann elektrophile Substitutionsreaktionen eingehen, insbesondere an den Phenyl- und Chlorphenylringen, unter Verwendung von Reagenzien wie Halogenen oder Nitrierungsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Halogene (z. B. Brom) in Gegenwart eines Lewis-Säure-Katalysators.

Wichtigste gebildete Produkte:

Oxidation: Pyrazoloxid-Derivate.

Reduktion: Reduzierte Pyrazolderivate.

Substitution: Halogenierte oder nitrierte Pyrazolderivate.

4. Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wurde auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wurde auf seine entzündungshemmenden, analgetischen und krebshemmenden Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Fluoreszenz-Sonden und Materialien mit spezifischen elektronischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlorphenyl)-1-phenyl-1H-pyrazol-4-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch die Substratbindung oder Katalyse verhindert wird. In biologischen Systemen kann sie Signalwege modulieren, indem sie mit Rezeptoren oder anderen Proteinen interagiert, was zu Veränderungen der Zellfunktionen führt.

Ähnliche Verbindungen:

3-(4-Chlorphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazol: Ähnliche Struktur, aber mit einer zusätzlichen Phenylgruppe und einem Dihydropyrazolring.

1-(4-Chlorphenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol: Enthält eine Nitrophenyl- und Thiophenylgruppe, die unterschiedliche elektronische Eigenschaften bieten.

Einzigartigkeit: 3-(4-Chlorphenyl)-1-phenyl-1H-pyrazol-4-ol ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus einer Chlorphenyl- und Phenylgruppe am Pyrazolring macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen, insbesondere in der pharmazeutischen Chemie und Materialwissenschaft.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of fluorescent probes and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with an additional phenyl group and a dihydropyrazole ring.

1-(4-Chlorophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: Contains a nitrophenyl and thiophenyl group, offering different electronic properties.

Uniqueness: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and phenyl group on the pyrazole ring makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.

Eigenschaften

Molekularformel |

C15H11ClN2O |

|---|---|

Molekulargewicht |

270.71 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-1-phenylpyrazol-4-ol |

InChI |

InChI=1S/C15H11ClN2O/c16-12-8-6-11(7-9-12)15-14(19)10-18(17-15)13-4-2-1-3-5-13/h1-10,19H |

InChI-Schlüssel |

CTURDIHVNKYQRR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048972.png)

![(5Z)-3-Allyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048997.png)

![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12049006.png)

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12049014.png)

![[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester](/img/structure/B12049029.png)

![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)

![N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12049051.png)

![(2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12049060.png)